(S)-1-(3,5-双(三氟甲基)苯基)乙胺

概述

描述

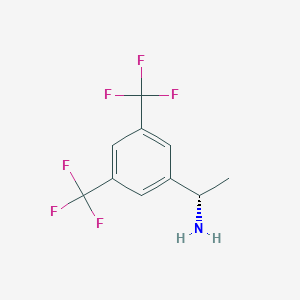

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

科学研究应用

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Similar compounds have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations .

Pharmacokinetics

Similar compounds have been synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Action Environment

Similar compounds have been synthesized under mild conditions, with a broad substrate scope and excellent functional group compatibility .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the use of engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . This process can be carried out using whole microbial cells or isolated enzymes, and the reaction conditions often include the use of specific cofactors and controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine may involve large-scale biocatalytic processes utilizing immobilized enzymes to enhance the efficiency and yield of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques ensures the high purity and scalability of the production process.

化学反应分析

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

相似化合物的比较

Similar Compounds

N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role as a catalyst in organic reactions.

3,5-Bis(trifluoromethyl)phenyl-substituted iridium complexes: Used in materials science for their unique emission properties.

Uniqueness

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and catalysis.

生物活性

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl-substituted aromatic ring, has been investigated for its biological activity, particularly as a chiral building block in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C10H9F6N

- Molar Mass : Approximately 257.18 g/mol

The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is believed to involve several mechanisms:

- Hydrogen Bonding : The compound may function as a hydrogen bonding phase-transfer catalyst, activating substrates and stabilizing transition states.

- Receptor Modulation : Preliminary studies suggest that it may modulate specific receptor activities or enzyme functions within biological pathways, particularly targeting ion channels and neurotransmitter receptors.

Biological Activity

Research indicates that (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine exhibits various biological activities:

Antimicrobial Properties

Studies have shown that the compound has potential antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating inhibitory activity comparable to standard antibiotics. For example, its derivatives have shown effective inhibition zones against pathogens like E. faecalis and P. aeruginosa with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research into related thiourea derivatives indicates that they can inhibit cancer cell proliferation with IC50 values in the low micromolar range (from 1.50 µM to 20 µM) across different cancer cell lines, suggesting that (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine may exhibit similar properties .

Pharmacokinetics

The pharmacokinetic profile of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is still under investigation. However, its structural properties suggest favorable absorption and distribution characteristics due to enhanced lipophilicity attributed to the trifluoromethyl groups. The compound's stability in metabolic processes may also contribute to its effectiveness as a pharmaceutical intermediate.

Synthesis and Applications

Recent studies have focused on synthesizing (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine using innovative biocatalytic methods. For instance:

- A bienzyme cascade system was developed for the efficient synthesis of this compound as a chiral intermediate in painkillers .

- The use of recombinant E. coli has been reported for the production of related compounds with high enantioselectivity .

Comparative Analysis with Similar Compounds

A comparison of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with structurally similar compounds reveals unique properties that enhance its potential in drug design:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | Trifluoromethyl groups | Antimicrobial, anticancer |

| (R)-1-(3-Bis(trifluoromethyl)phenyl)ethanol | Hydroxyl group | Neuroprotective applications |

| Thiourea Derivatives | Various substitutions | Anticancer, antibacterial |

属性

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。